Benzaldehyde S-ethylthioxime

Beschreibung

Oximes are typically synthesized via condensation of carbonyl compounds (e.g., aldehydes or ketones) with hydroxylamine or substituted hydroxylamines . For example, benzaldoxime (C₇H₇NO, MW: 121.14 g/mol) is synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of sodium hydroxide .

Eigenschaften

CAS-Nummer |

61076-37-7 |

|---|---|

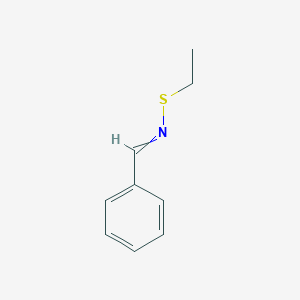

Molekularformel |

C9H11NS |

Molekulargewicht |

165.26 g/mol |

IUPAC-Name |

N-ethylsulfanyl-1-phenylmethanimine |

InChI |

InChI=1S/C9H11NS/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI-Schlüssel |

RJILZRVIPJKDMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCSN=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde S-ethylthioxime typically involves the reaction of benzaldehyde with S-ethylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{HSCH}_2\text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=N\text{OH} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde S-ethylthioxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitriles.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted oximes.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde S-ethylthioxime has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzaldehyde S-ethylthioxime involves its interaction with cellular macromolecules. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable adducts. This interaction can affect various cellular pathways and molecular targets, including enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Properties of Benzaldehyde Derivatives

Key Comparisons

Reactivity in Reduction Reactions: Aldehydes vs. Ketones: Benzaldehyde is reduced to benzyl alcohol with 93% yield under EDAB conditions, while acetophenone (a ketone) yields 68% 1-phenylethanol. This aligns with the general trend that aldehydes are more reactive than ketones due to lower steric hindrance and higher electrophilicity . α,β-Unsaturated Systems: Cinnamic aldehyde retains its double bond during reduction, likely due to conjugation stabilization, whereas cyclohex-2-enone (an α,β-unsaturated ketone) produces a mixture of saturated and unsaturated alcohols .

Chromatographic Behavior :

- Benzaldehyde and methylbenzoate show similar retention on ODS and Deltabond-CSC columns, with capacity factors (k') of ~1.1 and ~1.0, respectively. This suggests comparable polar interactions with stationary phases despite structural differences .

Aromatic Volatility and Applications :

- Benzaldehyde is a common volatile organic compound (VOC) in food systems (e.g., sourdough bread) and botanical sources (e.g., oak mistletoe), contributing to sweet, floral, or almond-like aromas .

- Oximes like benzaldoxime are less volatile due to hydrogen bonding but may serve as intermediates in agrochemical or pharmaceutical synthesis .

Structural and Stability Differences: Oximes vs. Isomerism: (E)-Benzaldoxime (syn-configuration) is more stable than the (Z)-isomer due to minimized steric clashes between the phenyl group and hydroxylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.